5-Bromo-2-iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-Bromo-2-iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of azaindoles Azaindoles are heterocyclic compounds containing a nitrogen atom in the indole ring system
Preparation Methods
The synthesis of 5-Bromo-2-iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azaindole Core: The azaindole core can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of Substituents: The phenylsulphonyl, bromo, methyl, and iodo groups are introduced through various substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while iodination can be performed using iodine or iodinating agents like N-iodosuccinimide (NIS).
Sulphonylation: The phenylsulphonyl group can be introduced via sulphonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
5-Bromo-2-iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms (bromo and iodo) and the phenylsulphonyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups and the overall structure.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromo or iodo substituents react with boronic acids to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the development of advanced materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The phenylsulphonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The halogen atoms (bromo and iodo) can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-Bromo-2-iodo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
1-(Phenylsulphonyl)-5-bromo-4-methyl-2-chloro-7-azaindole: Similar structure but with a chlorine atom instead of iodine.
1-(Phenylsulphonyl)-5-bromo-4-methyl-2-fluoro-7-azaindole: Similar structure but with a fluorine atom instead of iodine.
1-(Phenylsulphonyl)-5-bromo-4-methyl-2-iodoindole: Similar structure but without the nitrogen atom in the indole ring.
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-2-iodo-4-methylpyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrIN2O2S/c1-9-11-7-13(16)18(14(11)17-8-12(9)15)21(19,20)10-5-3-2-4-6-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXWDPYHLFKHOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(N(C2=NC=C1Br)S(=O)(=O)C3=CC=CC=C3)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrIN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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